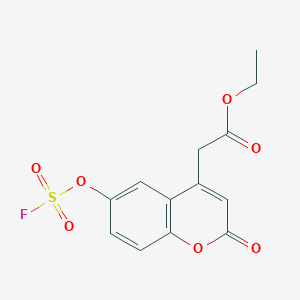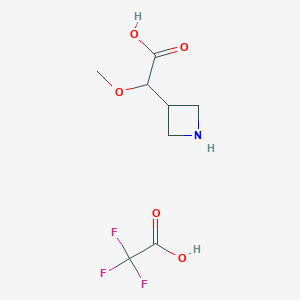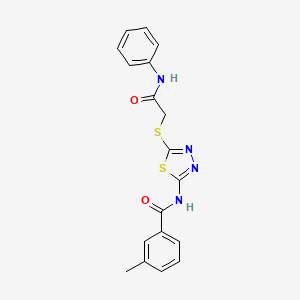![molecular formula C21H18ClN5O3 B2905591 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 1251676-21-7](/img/structure/B2905591.png)
2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3 and its molecular weight is 423.86. The purity is usually 95%.
BenchChem offers high-quality 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Research
Compounds with the [1,2,4]triazolo[4,3-a]pyrazine moiety have been investigated for their potential as cancer cell inhibitors . They have shown promising results against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast carcinoma), and HeLa (cervical cancer) cells . The presence of the 4-chlorophenoxy group could potentially enhance these properties, making this compound a candidate for further study in cancer therapeutics.
Kinase Inhibition
The [1,2,4]triazolo[4,3-a]pyrazine derivatives are known to act as kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling and metabolism, and their dysregulation is often associated with diseases such as cancer. This compound could be explored for its efficacy in inhibiting specific kinases, which may lead to new treatments for diseases caused by kinase dysregulation.
Antimalarial Activity
Some derivatives of [1,2,4]triazolo[4,3-a]pyrazines have been studied as antimalarial agents . Given the structural similarity, the compound could be synthesized and tested for antimalarial properties, potentially contributing to the development of new antimalarial drugs.
Coordination Chemistry
These compounds can also find applications in coordination chemistry due to their ability to act as ligands, binding to metals and forming complexes . Such complexes can be useful in catalysis, material science, and even as therapeutic agents.
Material Chemistry
The [1,2,4]triazolo[4,3-a]pyrazine core is structurally versatile and can be used in material chemistry for the development of new materials with unique properties . These materials could have applications in electronics, photonics, or as sensors.
Synthesis of Bioactive Molecules
The compound’s framework is conducive to the synthesis of bioactive molecules . Its reactivity could be harnessed to create a variety of molecules with potential biological activities, which can be further explored for pharmaceutical applications .
Enzyme Inhibitor Research
Due to the presence of multiple functional groups, this compound could serve as a starting point for designing enzyme inhibitors . It could be modified to fit into the active site of target enzymes, thereby inhibiting their activity, which is a common approach in drug design .
Agricultural Chemistry
Lastly, the triazolopyrazine derivatives have been explored for their use in agricultural chemistry as pesticides or herbicides . The compound could be evaluated for its effectiveness in protecting crops from pests or weeds, contributing to agricultural productivity.
作用機序
Target of Action
Similar compounds, such as 8-chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine, are known to interact withPoly (ADP-ribose) Polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
Related compounds have been found to inhibitc-Met kinase , a protein that plays a crucial role in cell growth, survival, and migration. Inhibition of c-Met kinase can lead to the suppression of these cellular processes, which is often desirable in the treatment of certain types of cancer .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related toDNA repair and cell proliferation . By interacting with PARP and potentially inhibiting c-Met kinase, the compound could disrupt these pathways, leading to effects such as slowed cell growth or induced cell death .
Result of Action
Based on the potential targets and pathways, it can be hypothesized that the compound may lead todisruption of DNA repair processes and inhibition of cell proliferation . These effects could potentially make the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
特性
IUPAC Name |
2-[8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-4-3-5-17(14(13)2)24-18(28)12-27-21(29)26-11-10-23-20(19(26)25-27)30-16-8-6-15(22)7-9-16/h3-11H,12H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVYCUFSUGPYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2905515.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide](/img/structure/B2905516.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2905518.png)
![2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2905519.png)

![tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethyl acetate (non-preferred name)](/img/structure/B2905522.png)


![2-amino-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2905526.png)
![{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl}methanol](/img/structure/B2905527.png)

![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2905530.png)